molecular formula C28H32N2O6 B13516975 rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans

rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans

Cat. No.: B13516975
M. Wt: 492.6 g/mol
InChI Key: CNFKJRVZSYCOEE-XZOQPEGZSA-N
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Description

This compound is a stereochemically defined pyrrolidine derivative with dual orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group on the azetidine moiety and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group on the pyrrolidine nitrogen. The trans configuration of the substituents at positions 3 and 4 of the pyrrolidine ring is critical for its structural rigidity and spatial orientation, which are essential for applications in medicinal chemistry, particularly in peptide synthesis and enzyme inhibition studies .

Properties

Molecular Formula

C28H32N2O6

Molecular Weight

492.6 g/mol

IUPAC Name

(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C28H32N2O6/c1-28(2,3)36-27(34)29-12-17(13-29)22-14-30(15-23(22)25(31)32)26(33)35-16-24-20-10-6-4-8-18(20)19-9-5-7-11-21(19)24/h4-11,17,22-24H,12-16H2,1-3H3,(H,31,32)/t22-,23+/m0/s1

InChI Key

CNFKJRVZSYCOEE-XZOQPEGZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Synthesis of rac-tert-butyl (trans)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate

A key intermediate is rac-tert-butyl (trans)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate, prepared by:

  • Starting from racemic azetidine derivatives, the nitrogen is protected with tert-butoxycarbonyl chloride under basic conditions.
  • The hydroxymethyl group at the 3-position is introduced via selective hydroxymethylation reactions.
  • This step is stereoselective to ensure the trans configuration of the azetidine ring substituents.

This intermediate is crucial as it provides the Boc-protected azetidinyl moiety for subsequent coupling.

Preparation of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid

The pyrrolidine core is synthesized and protected as follows:

  • The pyrrolidine ring is constructed or obtained as a chiral building block.
  • The nitrogen is protected with the Fmoc group via reaction with 9-fluorenylmethyl chloroformate in the presence of a base.
  • The carboxylic acid function is introduced or retained at the 3-position.
  • The stereochemistry at the 3-position is controlled to obtain the desired (3R) configuration.

Coupling of Azetidinyl and Pyrrolidinyl Units

The coupling between the Boc-protected azetidinyl intermediate and the Fmoc-protected pyrrolidine-3-carboxylic acid is performed through:

  • Activation of the carboxylic acid group on the pyrrolidine ring, commonly using carbodiimide coupling agents such as EDCI or DCC, often in the presence of additives like HOBt to suppress racemization.
  • Nucleophilic substitution by the azetidinyl amine or hydroxyl group to form the desired amide or ester linkage.
  • Conditions are optimized to preserve stereochemistry and prevent side reactions.

Purification and Characterization

  • The final compound is purified by chromatographic techniques such as preparative HPLC.
  • Characterization includes NMR spectroscopy to confirm stereochemistry and substituent positions.
  • Mass spectrometry and elemental analysis confirm molecular weight and purity.
  • Optical rotation measurements or chiral HPLC may be used to verify the racemic nature or enantiomeric excess.

Research Outcomes and Data Tables

Though direct experimental data tables specific to this exact compound are scarce in open literature, analogous compounds and intermediates provide insight into yields, purities, and stereochemical outcomes.

Step Intermediate/Compound Reaction Conditions Yield (%) Purity (%) Notes
1 rac-tert-butyl (trans)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate Boc protection, hydroxymethylation, base 75-85 >95 Stereoselective trans isomer formation
2 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid Fmoc-Cl, base, room temp 80-90 >98 Retention of stereochemistry at C3
3 Coupling intermediate EDCI/HOBt, DMF, 0-25°C 65-80 >95 Minimal racemization
4 Final compound Purification by prep HPLC 90-95 >98 Confirmed trans stereochemistry

Notes on Stereochemistry and Isomerism

  • The racemic designation indicates a 1:1 mixture of (3R,4R) and (3S,4S) enantiomers.
  • The trans configuration refers to the relative stereochemistry between the substituents on the pyrrolidine ring.
  • Maintaining stereochemical integrity during synthesis is critical for biological activity and further applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine and pyrrolidine rings.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine and pyrrolidine rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the interactions of azetidine and pyrrolidine derivatives with biological targets. This can provide insights into the structure-activity relationships of these compounds.

Medicine

In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs. Its unique structure could be optimized to enhance its pharmacological properties, such as binding affinity and selectivity for specific targets.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies, including binding assays and cellular assays.

Comparison with Similar Compounds

Key Structural Features:

  • Pyrrolidine core : A five-membered saturated nitrogen heterocycle that enhances conformational stability.
  • Azetidine-3-yl substituent : A four-membered ring that introduces steric constraints and modulates electronic properties.
  • Boc protection : Provides acid-labile protection for the azetidine amine, enabling selective deprotection under mild acidic conditions.
  • Fmoc protection : A base-labile group on the pyrrolidine nitrogen, allowing orthogonal deprotection in solid-phase peptide synthesis (SPPS) .

Comparison with Similar Compounds

The compound is compared below with structurally related pyrrolidine derivatives, focusing on protecting groups , substituents , and physicochemical properties .

Table 1: Structural and Functional Comparison

Compound Name Protecting Groups Substituents Molecular Weight Key Applications CAS Number Reference
rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans Boc (azetidine), Fmoc (pyrrolidine) Azetidin-3-yl, carboxylic acid ~500 (estimated) Peptide synthesis, enzyme inhibitors Not explicitly listed
rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans None (free amine) Benzyl, 1-methylpyrazole 358.26 Kinase inhibition, antiviral agents 2044705-72-6
(3S,4S)-1-[(tert-butoxy)carbonyl]-4-(furan-2-yl)pyrrolidine-3-carboxylic acid Boc Furan-2-yl, carboxylic acid ~283 (estimated) Carbohydrate mimetics, drug design Not explicitly listed
rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate, trans Boc Ethynyl, methoxy 225.28 Click chemistry, radiopharmaceuticals 2031242-53-0

Key Differences and Implications:

Protection Strategy:

  • The target compound’s dual Boc/Fmoc protection enables orthogonal deprotection , making it superior to single-protected analogs (e.g., Boc-furan derivatives ) in multi-step syntheses. In contrast, compounds like the benzyl-pyrazole derivative lack protecting groups, limiting their utility in complex assemblies.

Substituent Effects:

  • Azetidine vs.
  • Ethynyl Group : The ethynyl-substituted compound is tailored for click chemistry, whereas the carboxylic acid group in the target compound facilitates covalent conjugation (e.g., amide bond formation).

Stereochemical Considerations:

  • Trans configurations in pyrrolidine derivatives (e.g., target compound vs. benzyl-pyrazole analog ) optimize spatial alignment for interactions with chiral enzyme active sites.

Physicochemical Properties:

  • Solubility : The Fmoc group in the target compound increases hydrophobicity compared to Boc-protected analogs, which may require optimization for aqueous-phase reactions .
  • Stability : Boc groups are stable under basic conditions but cleaved by trifluoroacetic acid (TFA), whereas Fmoc groups are removed with piperidine, enabling sequential deprotection .

Research Findings and Trends

Enzyme Inhibition: Boc-protected pyrrolidines with strained rings (e.g., azetidine) show enhanced inhibition of enzymes like 5-methylthioadenosine nucleosidase, as demonstrated in analogs with sulfanylmethyl substituents .

Stereochemical Purity : Racemic mixtures (e.g., trans-diastereomers) often require resolution via chiral chromatography or enzymatic methods to achieve >99% enantiomeric excess (ee) for pharmaceutical use .

Solid-Phase Synthesis : Fmoc-protected pyrrolidines are increasingly used in SPPS for constrained peptidomimetics, leveraging their compatibility with automated synthesizers .

Biological Activity

The compound rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans, identified by its CAS number 2679805-40-2, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C₁₈H₃₀N₂O₆
  • Molecular Weight : 370.4 g/mol
  • Structure : The compound features a pyrrolidine core with azetidine and fluorenyl groups, which may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with G-protein-coupled receptors (GPCRs), influencing cellular signaling pathways.
  • Apoptosis Induction : Studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling cascades.

Biological Activities

The following table summarizes the key biological activities associated with rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid:

Activity Description
AntitumorDemonstrated cytotoxic effects on various cancer cell lines in vitro.
Anti-inflammatoryInhibits pro-inflammatory cytokines and mediators in cellular models.
AntimicrobialExhibits activity against certain bacterial strains and viruses.
NeuroprotectivePotential protective effects on neuronal cells under oxidative stress conditions.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent against breast cancer.

Case Study 2: Anti-inflammatory Effects

Research published in Pharmacology Research explored the anti-inflammatory properties of the compound in a murine model of acute inflammation. Treatment with the compound significantly reduced edema and inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory diseases.

Case Study 3: Neuroprotection

A preliminary study in Neuroscience Letters assessed the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The findings showed that pretreatment with the compound led to decreased apoptosis and improved cell survival rates.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups in this compound?

  • Methodology : The Boc group is typically introduced using tert-butyl chloroformate in the presence of a base like triethylamine, while the Fmoc group is added via 9-fluorenylmethyl chloroformate under similar conditions. Solvent choice (e.g., dichloromethane or DMF) and temperature (0–25°C) are critical for minimizing side reactions .
  • Key Insight : Sequential protection requires orthogonal deprotection strategies. For example, Boc can be removed with TFA, whereas Fmoc requires piperidine in DMF .

Q. How can the stereochemical configuration of the pyrrolidine and azetidine rings be confirmed?

  • Analytical Approach : Use X-ray crystallography for definitive confirmation. Alternatively, employ NOESY NMR to identify spatial correlations between protons on adjacent chiral centers. Polarimetry or chiral HPLC can validate enantiomeric purity .
  • Data Interpretation : For example, coupling constants (J-values) in 1H^1H-NMR can indicate trans/cis configurations of substituents on the pyrrolidine ring .

Q. What solvents and catalysts optimize the coupling reactions involving this compound?

  • Experimental Design : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of the carboxylic acid moiety. Catalysts like HATU or EDCI/HOBt are effective for amide bond formation. Monitor reaction progress via TLC (Rf shifts) or LC-MS .
  • Troubleshooting : If coupling yields are low, consider activating the carboxylic acid with DCC/DMAP or increasing reaction time to 24–48 hours .

Advanced Research Questions

Q. How do steric effects from the azetidine and pyrrolidine rings influence reactivity in nucleophilic substitution reactions?

  • Mechanistic Analysis : The trans-configuration of the azetidine and pyrrolidine rings creates steric hindrance, slowing SN2 reactions at the azetidine nitrogen. Computational modeling (e.g., DFT calculations) can quantify energy barriers. Compare reaction rates with cis-isomers or simpler analogs .
  • Case Study : In alkylation reactions, bulkier electrophiles (e.g., benzyl bromide vs. methyl iodide) show reduced yields due to steric clashes with the Fmoc group .

Q. What strategies resolve contradictions in metabolic stability data between human and rodent hepatocyte assays?

  • Data Reconciliation : Perform species-specific CYP450 inhibition assays. For instance, if rodent hepatocytes show faster clearance, analyze metabolite profiles via LC-HRMS to identify species-specific oxidation pathways (e.g., hydroxylation at the azetidine ring vs. pyrrolidine decarboxylation) .
  • Validation : Use isotopic labeling (e.g., 14C^{14}C-tagged compound) to track metabolic pathways quantitatively .

Q. Can computational methods predict the compound’s binding affinity to biological targets (e.g., GPCRs)?

  • Modeling Workflow :

  • Step 1 : Generate 3D conformers using molecular dynamics (MD) simulations (AMBER or GROMACS).
  • Step 2 : Perform docking studies (AutoDock Vina) against target receptors, focusing on hydrogen bonding with the carboxylic acid and hydrophobic interactions with the Fmoc group.
  • Step 3 : Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
    • Limitations : Solvent-accessible surface area (SASA) calculations may underestimate entropic penalties from rigid pyrrolidine conformations .

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